2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-5-(dimethylsulfamoyl)benzamide
Description
2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-5-(dimethylsulfamoyl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups
Properties
IUPAC Name |
2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-5-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N2O5S/c1-30(2)36(32,33)25-14-20(21(27)15-22(25)28)26(31)29-16-19(12-17-8-6-5-7-9-17)18-10-11-23(34-3)24(13-18)35-4/h5-11,13-15,19H,12,16H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRFQAQHFKIHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC(CC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-5-(dimethylsulfamoyl)benzamide involves several steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the dichloro, dimethoxyphenyl, phenylpropyl, and dimethylamino sulfonyl groups through various chemical reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-5-(dimethylsulfamoyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-5-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-5-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-5-(dimethylsulfamoyl)benzamide can be compared with other similar compounds, such as:
- 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide
- 2,4-dichloro-N-(3,5-dimethylphenyl)benzamide
- 2,4-dichloro-N-(2-(3,4-dimethoxy-phenyl)-ethyl)-benzamide These compounds share similar structural features but differ in the specific functional groups attached to the benzamide core. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
